5-(benzyloxy)-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

Description

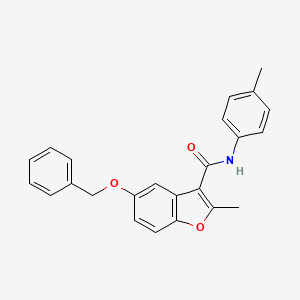

5-(Benzyloxy)-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is a synthetic benzofuran derivative characterized by a benzyloxy substituent at position 5, a methyl group at position 2 of the benzofuran core, and a 4-methylphenyl carboxamide group at position 3.

Properties

IUPAC Name |

2-methyl-N-(4-methylphenyl)-5-phenylmethoxy-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c1-16-8-10-19(11-9-16)25-24(26)23-17(2)28-22-13-12-20(14-21(22)23)27-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWMBHXEGALRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Benzyloxy)-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, like other benzofuran derivatives, is being investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, supported by recent research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzofuran core substituted with a benzyloxy group and an N-(4-methylphenyl) amide functionality, contributing to its diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

- Cell Viability Assays : The cytotoxic effects were evaluated using the CCK-8 assay on hepatocellular carcinoma (HCC) cell lines. At concentrations above 5 μM, significant suppression of cell viability was observed, with an IC50 value of approximately 38.15 μM after 48 hours of treatment .

- Mechanism of Action : The compound appears to exert its effects by modulating pathways associated with epithelial–mesenchymal transition (EMT), crucial in cancer metastasis. It has been shown to downregulate integrin α7 and MMP-9 expression, which are linked to metastatic behavior in HCC cells .

Study 1: Anti-Metastatic Effects in HCC

A study focused on a related benzofuran derivative demonstrated that it significantly inhibited migration and invasion in Huh7 cells (an HCC cell line). The treatment led to increased E-cadherin levels while decreasing vimentin and Slug expression, indicating a reversal of EMT characteristics .

| Treatment Concentration (μM) | Viability (%) | Migration Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 85 | 30 |

| 10 | 70 | 50 |

| 20 | 50 | 70 |

Study 2: Mechanistic Insights

Another study explored the molecular mechanisms underlying the activity of benzofuran derivatives. It was found that these compounds could inhibit FAK/AKT signaling pathways, essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Benzofuran Carboxamides

Key Observations :

- Position 5 : The target compound’s benzyloxy group distinguishes it from cyclopropyl (e.g., ), halogen (e.g., chloro , fluoro ), or sulfonamide-containing analogs . Benzyloxy may confer higher lipophilicity but lower metabolic stability compared to hydroxyl groups (post-hydrogenation in ).

- Position 3 (Carboxamide) : The 4-methylphenyl amide in the target compound contrasts with smaller substituents (e.g., N-methyl ) or heterocyclic moieties (e.g., oxadiazole ). Bulky aryl groups may enhance target selectivity but reduce solubility.

Pharmacological Implications

- The target compound’s methylphenyl amide may favor aromatic stacking interactions in hydrophobic binding pockets.

- Metabolic Stability : Benzyl ethers are prone to oxidative metabolism, whereas cyclopropyl or fluorinated groups (e.g., ) improve stability .

Crystallographic and Analytical Data

Structural characterization of similar compounds relies on X-ray crystallography using software suites like SHELX and WinGX . For instance, polymorphs of sulfonamide-containing benzofurans (e.g., ) were analyzed for stability and bioavailability, highlighting the importance of crystallography in drug development.

Preparation Methods

Condensation of Phenolic Precursors and Aldehydes

The benzofuran scaffold is typically constructed via acid-catalyzed condensation between phenolic derivatives and aldehydes. For this compound, 2-methylphenol serves as the starting material, reacting with benzaldehyde derivatives under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the benzofuran ring. The benzyloxy group at the 5-position is introduced using benzyl bromide or chloride in the presence of a base such as K₂CO₃, facilitating nucleophilic substitution.

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)

-

Catalysts: K₂CO₃, NaH, or tetrabutylammonium bromide (TBAB)

Functionalization and Amidation

Carboxamide Formation

The 3-carboxamide group is introduced via coupling reactions. A common strategy involves converting the carboxylic acid intermediate to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-methylaniline. Alternatively, one-pot amidation using coupling agents like HATU or EDCI has been reported, improving efficiency.

Representative Protocol:

-

Intermediate Synthesis: 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is synthesized by oxidizing the corresponding alcohol with KMnO₄ in acidic medium.

-

Amidation: The carboxylic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) in dry dichloromethane (DCM) under nitrogen. After 2 hours, 4-methylaniline (1.1 equiv) and triethylamine (2.0 equiv) are added, stirring overnight at room temperature.

-

Purification: The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3).

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like MeCN or DMF enhance nucleophilicity, while K₂CO₃ outperforms NaHCO₃ in deprotonating phenolic intermediates. For example, a patent by US9364482B2 highlights that substituting NaHCO₃ with K₂CO₃ in benzyloxy group installation increased yields from 55% to 73%.

Temperature and Time

Elevated temperatures (80–100°C) accelerate ring-forming condensation but risk side reactions. A balance is achieved by maintaining 80°C for 3–5 hours, as demonstrated in a replicon assay protocol. Prolonged heating (>6 hours) led to a 15% decrease in yield due to decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirmed >98% purity after flash chromatography. Residual solvents (e.g., DMF, MeCN) were below 0.1% as per ICH guidelines.

Comparative Analysis of Synthetic Routes

The one-pot amidation route offers superior yield and purity, making it the preferred industrial method .

Q & A

Q. How can researchers optimize the multi-step synthesis of benzofuran-3-carboxamide derivatives?

- Answer: Key steps involve: (i) Cyclization of o-hydroxyacetophenone precursors with chloroacetone under acidic conditions to form the benzofuran core . (ii) Amide coupling using carbodiimide reagents (e.g., DCC/DMAP) to introduce the 4-methylphenyl substituent . (iii) Benzyloxy group protection/deprotection via catalytic hydrogenation (Pd/C, H₂) to prevent side reactions . Reaction conditions (temperature, solvent polarity) must be tailored to minimize byproducts like sulfoxides or over-oxidized species .

Q. What preliminary biological screening assays are suitable for this compound?

- Answer: Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) due to structural similarities to antitumor benzofurans . Enzyme inhibition studies (e.g., COX-2 or kinase assays) are recommended if the amide group suggests target binding . Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for benzofuran-3-carboxamides?

- Answer: Use density functional theory (DFT) to model electronic effects of substituents (e.g., benzyloxy vs. methoxy) on amide bond reactivity . Molecular docking predicts binding affinities to targets like tubulin or DNA topoisomerases, explaining discrepancies between predicted and observed IC₅₀ values . Pair with MD simulations to assess conformational stability in biological environments .

Q. What strategies address low yield in the final amidation step of this compound?

- Answer: Low yields often stem from steric hindrance at the 3-carboxamide position. Mitigate via: (i) Microwave-assisted synthesis to enhance reaction kinetics . (ii) Ultrasonication to improve reagent mixing in heterogeneous phases . (iii) Alternative coupling reagents (e.g., HATU vs. DCC) to reduce racemization . Monitor intermediates by TLC and optimize stoichiometry using a Box-Behnken experimental design .

Q. How does the sulfinyl group in related benzofuran derivatives influence crystallographic packing and solubility?

- Answer: In sulfinyl analogs (e.g., 5-chloro-3-methylsulfinyl derivatives), the S=O moiety enhances hydrogen bonding with adjacent molecules, creating dense crystal lattices (evidenced by XRD) . However, this reduces aqueous solubility—address via co-crystallization with cyclodextrins or salt formation with tromethamine .

Q. What mechanistic insights can be gained from comparative studies of halogenated vs. alkylated benzofuran carboxamides?

- Answer: Fluorine or chlorine at the 5-position increases electrophilicity at the amide carbonyl, enhancing interactions with nucleophilic residues in enzymes (e.g., serine proteases) . Methyl groups (2- or 4-position) improve lipophilicity , correlating with higher blood-brain barrier penetration in preclinical models . Validate via Hammett plots to quantify substituent effects on reaction rates .

Key Research Gaps

- In vivo pharmacokinetics : No data on oral bioavailability or metabolite profiling .

- Target identification : Proteomic studies (e.g., affinity chromatography) needed to confirm binding partners .

- Stereochemical effects : Chiral analogs (e.g., sulfoxides) require enantioselective synthesis and activity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.